Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-
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Overview
Description
Urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of this compound, featuring both chloroethyl and hydroxypentyl groups, suggests potential for interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly, the reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods can significantly impact the efficiency and cost-effectiveness of the production. Techniques such as distillation, crystallization, and chromatography are often employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while nucleophilic substitution of the chloroethyl group can produce a variety of substituted ureas.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a biochemical probe or therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its potential anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- exerts its effects can vary depending on its application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The chloroethyl group may facilitate covalent binding to nucleophilic sites, while the hydroxypentyl group could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(2-chloroethyl)-N’-phenyl-: Lacks the hydroxypentyl group, potentially affecting its solubility and reactivity.
Urea, N-(2-bromoethyl)-N’-[3-(5-hydroxypentyl)phenyl]-: The bromoethyl group may exhibit different reactivity compared to the chloroethyl group.
Urea, N-(2-chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]-: The shorter hydroxyalkyl chain may influence its chemical and biological properties.
Uniqueness
The presence of both chloroethyl and hydroxypentyl groups in urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- makes it unique among similar compounds. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
803729-72-8 |
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Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[3-(5-hydroxypentyl)phenyl]urea |
InChI |
InChI=1S/C14H21ClN2O2/c15-8-9-16-14(19)17-13-7-4-6-12(11-13)5-2-1-3-10-18/h4,6-7,11,18H,1-3,5,8-10H2,(H2,16,17,19) |
InChI Key |
GNWXATUEPBOARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCCO |
Origin of Product |
United States |
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